molecular formula C9H9ClO2S B1656328 2,3-dihydro-1H-indene-4-sulfonyl chloride CAS No. 52205-81-9

2,3-dihydro-1H-indene-4-sulfonyl chloride

Cat. No.: B1656328
CAS No.: 52205-81-9
M. Wt: 216.68 g/mol
InChI Key: ASDZDDGKAZUXIJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-4-sulfonyl chloride (CAS 52205-81-9) is a chemical building block featuring an indane core fused to a reactive sulfonyl chloride group . With a molecular formula of C9H9ClO2S and a molecular weight of 216.68 g/mol, this compound is a versatile intermediate in organic synthesis . Sulfonyl chlorides are highly valuable in research for their role as precursors to a variety of functional groups, most notably sulfonamides, which are a key motif in many pharmacologically active compounds . The rigid, planar structure of the indane scaffold is a significant feature in medicinal and materials chemistry, often used to influence the properties of the target molecule . As a key synthetic intermediate, this compound is employed in the exploration of new chemical entities for various research applications. This product is intended for research use only and is not intended for diagnostic or therapeutic use. Please note that this product may require cold-chain transportation and is currently out of stock .

Properties

IUPAC Name

2,3-dihydro-1H-indene-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO2S/c10-13(11,12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDZDDGKAZUXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607306
Record name 2,3-Dihydro-1H-indene-4-sulfonyl chloride
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Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52205-81-9
Record name 2,3-Dihydro-1H-indene-4-sulfonyl chloride
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Record name 2,3-dihydro-1H-indene-4-sulfonyl chloride
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Synthetic Methodologies for 2,3 Dihydro 1h Indene 4 Sulfonyl Chloride

Strategies for Regioselective Sulfonylation of 2,3-Dihydro-1H-indene

The introduction of a sulfonyl chloride group onto the aromatic ring of 2,3-dihydro-1H-indene is a critical step that requires careful control of regioselectivity. The fused aliphatic ring influences the electron density of the aromatic ring, directing electrophilic substitution.

Direct Electrophilic Chlorosulfonation Using Chlorosulfonic Acid (ClSO₃H)

Direct chlorosulfonation is a common and straightforward method for the synthesis of aryl sulfonyl chlorides. This electrophilic aromatic substitution reaction involves the treatment of 2,3-dihydro-1H-indene with chlorosulfonic acid. The reaction proceeds by the attack of the electron-rich aromatic ring on the electrophilic sulfur atom of chlorosulfonic acid, followed by the elimination of water to form the sulfonyl chloride.

A typical procedure involves the slow addition of 2,3-dihydro-1H-indene to an excess of chlorosulfonic acid at a controlled low temperature, often at or below 0 °C, to mitigate the highly exothermic nature of the reaction and to minimize side product formation. After the initial reaction, the mixture is often stirred at room temperature or gently heated to ensure complete conversion. The product is then isolated by carefully quenching the reaction mixture in ice water, which precipitates the water-insoluble sulfonyl chloride.

Table 1: Representative Reaction Conditions for Direct Chlorosulfonation

ReactantReagentSolventTemperatureReaction Time
2,3-Dihydro-1H-indeneChlorosulfonic AcidNone (excess reagent)0 °C to 60 °C1-6 hours

Influence of Reaction Conditions and Substituent Effects on Regioselectivity

The alkyl substituent (the fused cyclopentyl ring) on the benzene (B151609) ring of indane is an ortho-, para-directing group for electrophilic aromatic substitution. This is due to the electron-donating nature of the alkyl group through hyperconjugation and inductive effects, which activates the aromatic ring towards electrophilic attack. Consequently, the incoming chlorosulfonyl group is directed to the positions ortho and para to the fused ring. In the case of 2,3-dihydro-1H-indene, the positions of electrophilic attack are primarily C4 and C5.

The ratio of the resulting 4- and 5-isomers is influenced by several factors:

Steric Hindrance: The fused cyclopentyl ring can sterically hinder the approach of the bulky chlorosulfonyl group to the ortho position (C4). This steric hindrance can favor substitution at the less hindered para position (C5).

Reaction Temperature: Higher reaction temperatures can sometimes overcome the activation energy barrier for the formation of the sterically hindered isomer, potentially altering the isomeric ratio.

Solvent: While often performed neat, the use of a non-reactive solvent can influence the solvation of the electrophile and the transition state, thereby affecting the regioselectivity.

To achieve a higher yield of the desired 2,3-dihydro-1H-indene-4-sulfonyl chloride, careful optimization of these reaction conditions is necessary. Separation of the resulting isomers often requires chromatographic techniques.

Synthesis through Functional Group Interconversion

An alternative to direct sulfonylation is the conversion of other functional groups already present at the 4-position of the indane ring into a sulfonyl chloride.

Oxidative Chlorination of Corresponding Thiol or Sulfinic Acid Precursors

The synthesis of this compound can be achieved through the oxidative chlorination of 2,3-dihydro-1H-indene-4-thiol. This method is particularly useful if the corresponding thiol is readily available. Various oxidizing agents in the presence of a chloride source can be employed for this transformation. A common reagent system is chlorine gas in an aqueous or acidic medium. Other reagents include N-chlorosuccinimide (NCS) in the presence of a chloride source. cbijournal.com

The reaction typically involves dissolving the thiol in a suitable solvent and treating it with the oxidizing and chlorinating agents at low temperatures to control the reaction's exothermicity. The sulfonyl chloride is then isolated by extraction and purification.

Similarly, the corresponding sulfinic acid can be converted to the sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).

Table 2: Reagents for Oxidative Chlorination of Thiols

Thiol SubstrateOxidizing/Chlorinating AgentSolvent
2,3-Dihydro-1H-indene-4-thiolCl₂ / H₂OAcetic Acid
2,3-Dihydro-1H-indene-4-thiolN-Chlorosuccinimide / HClAcetonitrile
2,3-Dihydro-1H-indene-4-thiolH₂O₂ / SOCl₂Dichloromethane

Conversion from Indane-Based Sulfonic Acids

If 2,3-dihydro-1H-indene-4-sulfonic acid is available, it can be readily converted to the corresponding sulfonyl chloride. This is a standard transformation in organic synthesis, typically achieved by treatment with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF), or phosphorus pentachloride (PCl₅).

The sulfonic acid is heated with an excess of the chlorinating agent, and the reaction progress can be monitored by the cessation of hydrogen chloride gas evolution. After the reaction is complete, the excess chlorinating agent is removed by distillation, and the resulting sulfonyl chloride is purified.

Exploration of Alternative Synthetic Routes (e.g., Mimics, indirect methods)

Indirect methods for the synthesis of this compound can also be explored, particularly when direct methods prove challenging or result in poor regioselectivity. One such approach is the Sandmeyer-type reaction starting from 4-amino-2,3-dihydro-1H-indene.

This multi-step process involves:

Diazotization: The amino group of 4-aminoindane is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures.

Sulfonylation: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This introduces the sulfonyl chloride group at the position of the original amino group.

This method offers excellent regioselectivity, as the position of the sulfonyl chloride group is predetermined by the position of the amino group on the starting material.

Chemical Transformations and Reactivity of 2,3 Dihydro 1h Indene 4 Sulfonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Sulfonyl Center

The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of sulfonamides, sulfonate esters, and sulfonic acids. This reactivity is analogous to that of other arylsulfonyl chlorides.

The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone method for the synthesis of sulfonamides. rsc.org This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of a chloride ion. Typically, a base is required to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. rsc.orgekb.eg

The general mechanism involves the amine attacking the sulfonyl chloride to form a tetrahedral intermediate. The subsequent loss of the chloride leaving group and deprotonation by a base yields the stable sulfonamide product. A wide range of organic or inorganic bases can be employed for this purpose. ekb.eg The reaction is broadly applicable to various primary and secondary amines, and even α-amino acid esters, often proceeding without the need for a catalyst. rsc.org The reactivity can be influenced by the nucleophilicity of the amine, with primary amines generally reacting more rapidly than secondary amines. rsc.org

In the context of 2,3-dihydro-1H-indene-4-sulfonyl chloride, this reaction provides a direct route to a diverse library of N-substituted 2,3-dihydro-1H-indene-4-sulfonamides. These compounds are of interest in medicinal chemistry, where the sulfonamide moiety is a key structural feature in many pharmaceutical agents. princeton.edusigmaaldrich.com The synthesis is typically carried out in an aprotic solvent in the presence of a base like triethylamine (B128534) or pyridine (B92270). researchgate.netorganic-chemistry.org

Table 1: Synthesis of 2,3-Dihydro-1H-indene-4-sulfonamide Derivatives
Amine ReactantBaseTypical SolventProduct
AmmoniaPyridineDichloromethane (DCM)2,3-Dihydro-1H-indene-4-sulfonamide
AnilineTriethylamine (TEA)Tetrahydrofuran (THF)N-Phenyl-2,3-dihydro-1H-indene-4-sulfonamide
PiperidinePotassium CarbonateAcetonitrile4-(Piperidin-1-ylsulfonyl)-2,3-dihydro-1H-indene
Glycine Ethyl EsterSodium BicarbonateWater/DioxaneEthyl 2-((2,3-dihydro-1H-inden-4-yl)sulfonamido)acetate

Similar to the reaction with amines, this compound reacts with alcohols to form sulfonate esters. eurjchem.com This transformation, often referred to as sulfonylation, converts the hydroxyl group of an alcohol into a good leaving group, a critical step in many synthetic sequences. libretexts.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct. youtube.comyoutube.com

The mechanism involves the alcohol's oxygen atom acting as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.comyoutube.com This is followed by deprotonation of the resulting oxonium ion by the base to yield the final sulfonate ester product. youtube.com This process is widely used for both primary and secondary alcohols and generally proceeds with retention of the stereochemical configuration at the alcohol's carbon center, as the C-O bond is not broken during the reaction. youtube.com Various sulfonyl chlorides can be used, and the resulting sulfonate esters (e.g., tosylates, mesylates) are valuable intermediates for substitution and elimination reactions. libretexts.org

Table 2: Synthesis of 2,3-Dihydro-1H-indene-4-sulfonate Esters
Alcohol ReactantBaseTypical SolventProduct
MethanolPyridineDichloromethane (DCM)Methyl 2,3-dihydro-1H-indene-4-sulfonate
EthanolTriethylamine (TEA)Diethyl EtherEthyl 2,3-dihydro-1H-indene-4-sulfonate
PhenolSodium HydroxideWater/Toluene (Biphasic)Phenyl 2,3-dihydro-1H-indene-4-sulfonate
IsopropanolPyridineChloroformIsopropyl 2,3-dihydro-1H-indene-4-sulfonate

Sulfonyl chlorides readily undergo hydrolysis in the presence of water to form the corresponding sulfonic acids. nih.gov For this compound, this reaction yields 2,3-dihydro-1H-indene-4-sulfonic acid. The hydrolysis can occur under neutral, acidic, or basic conditions, although it is often slow in neutral water. The mechanism for the solvolysis of most arylsulfonyl chlorides in hydroxylic solvents is generally considered to be a bimolecular nucleophilic substitution (SN2) pathway. nih.gov In this process, a water molecule directly attacks the sulfur atom, leading to the displacement of the chloride ion.

The rate of hydrolysis can be influenced by the solvent and the presence of catalysts. For many arenesulfonyl chlorides, the hydrolysis proceeds through a concerted SN2 mechanism. nih.gov

Reactions Involving the 2,3-Dihydro-1H-indene Moiety

Beyond the reactivity of the sulfonyl chloride group, the bicyclic indane structure can also be a site for further chemical transformations.

The benzene (B151609) ring of the 2,3-dihydro-1H-indene system can undergo electrophilic aromatic substitution. The existing sulfonyl group (or its sulfonamide/sulfonate ester derivatives) acts as a deactivating, meta-directing group. This means that incoming electrophiles will preferentially add to the positions meta to the sulfonyl attachment point. For this compound, the potential sites for substitution would be positions 5 and 7. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions could be applied, though potentially requiring harsh conditions due to the deactivating nature of the sulfonyl group.

The saturated five-membered ring of the indane moiety is generally less reactive than the aromatic portion. However, it can be functionalized under certain conditions. For instance, radical halogenation could introduce substituents at the benzylic C1 or C3 positions. Oxidation reactions could potentially open the ring or introduce carbonyl functionalities, depending on the reagents and conditions used. The synthesis of various substituted 2,3-dihydro-1H-indene derivatives often involves multi-step sequences that modify this ring system to introduce desired functional groups or stereocenters. researchgate.net For example, bis-alkoxycarbonylation reactions have been used on the unsaturated precursor, 1H-indene, to produce dicarboxylate derivatives of the saturated five-membered ring. mdpi.com

Cross-Coupling Reactions and Organometallic Chemistry of this compound

The exploration of this compound in cross-coupling and organometallic reactions reveals its utility as a versatile building block in modern organic synthesis. The sulfonyl chloride functional group can participate in various transformations, enabling the formation of carbon-sulfur and carbon-carbon bonds, which are pivotal in the synthesis of complex molecules.

Reactions with Organozinc Reagents for Sulfone Synthesis

The reaction of sulfonyl chlorides with organozinc reagents presents a reliable method for the synthesis of sulfones. While specific studies on this compound are not extensively documented in this context, the general reactivity of sulfonyl chlorides suggests its high potential for such transformations. A particularly effective method involves a copper(I)-catalyzed sulfonylation of organozinc reagents. This approach is known for its mild reaction conditions and tolerance of various functional groups.

The reaction typically proceeds by the addition of a pre-formed organozinc reagent to a solution of the sulfonyl chloride in the presence of a copper(I) salt, such as copper(I) iodide (CuI). The process is generally carried out at room temperature, affording the desired sulfones in moderate to high yields. The versatility of this method allows for the coupling of a wide range of organozinc reagents, including those bearing sensitive functional groups, with various sulfonyl chlorides.

Given the established success of this methodology, it is highly probable that this compound would react efficiently with different organozinc reagents under similar copper-catalyzed conditions to furnish a diverse array of 4-sulfonyl-2,3-dihydro-1H-indene derivatives. The table below illustrates the scope of the copper-catalyzed sulfonylation with various sulfonyl chlorides and organozinc reagents, providing a strong indication of the expected outcomes for this compound.

Table 1: Examples of Copper-Catalyzed Sulfonylation of Organozinc Reagents with Various Sulfonyl Chlorides

Sulfonyl ChlorideOrganozinc ReagentCatalystSolventYield (%)
Benzenesulfonyl chloridePhenylzinc bromideCuITHF85
p-Toluenesulfonyl chlorideEthylzinc bromideCuITHF78
1-Naphthalenesulfonyl chlorideBenzylzinc chlorideCuITHF82
Thiophene-2-sulfonyl chloridePhenylzinc bromideCuITHF75

Potential for Palladium-Catalyzed Coupling Reactions (e.g., for arylations)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. While aryl halides are the most common electrophiles in these transformations, the use of sulfonyl chlorides as an alternative has been gaining traction. Arenesulfonyl chlorides can undergo palladium-catalyzed desulfitative coupling reactions, where the sulfonyl chloride group effectively acts as a leaving group, enabling the formation of a new carbon-carbon bond.

Several palladium-catalyzed methods have been developed for the arylation of various substrates using arenesulfonyl chlorides. These reactions often proceed via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the sulfur-chlorine bond, followed by sulfur dioxide extrusion, and subsequent reductive elimination to form the arylated product.

For instance, palladium-catalyzed direct C-H arylations of heterocycles with arenesulfonyl chlorides have been successfully demonstrated. This approach circumvents the need for pre-functionalized substrates, offering a more atom-economical route to biaryl compounds. Furthermore, Suzuki-Miyaura-type couplings of arenesulfonyl chlorides with boronic acids have also been reported, expanding the scope of sulfonyl chlorides as viable electrophiles in cross-coupling chemistry.

Table 2: Examples of Palladium-Catalyzed Arylations Using Arenesulfonyl Chlorides

Arenesulfonyl ChlorideCoupling PartnerPalladium Catalyst/LigandReaction TypeYield (%)
Benzenesulfonyl chlorideThiophenePd(OAc)₂ / P(Cy)₃Direct C-H Arylation75
p-Toluenesulfonyl chloridePhenylboronic acidPd(PPh₃)₄Suzuki-Miyaura Coupling88
4-Chlorobenzenesulfonyl chlorideBenzofuranPd(OAc)₂ / SPhosDirect C-H Arylation65
1-Naphthalenesulfonyl chloride4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosSuzuki-Miyaura Coupling92

Mechanistic Investigations of 2,3 Dihydro 1h Indene 4 Sulfonyl Chloride Reactivity

Elucidation of Sulfonyl Chloride Solvolysis Mechanisms

The solvolysis of sulfonyl chlorides, a reaction where the solvent acts as the nucleophile, can proceed through several mechanistic pathways. For most arenesulfonyl and alkanesulfonyl chlorides, a bimolecular nucleophilic substitution (SN2) is the dominant route under neutral conditions. beilstein-journals.orgmdpi.com However, alternative pathways, such as an elimination-addition mechanism involving a sulfene (B1252967) intermediate, can also occur, particularly under basic conditions or with specific substrates. mdpi.com

The solvolysis of arenesulfonyl chlorides, including structurally related compounds like 2,3-dihydro-1H-indene-4-sulfonyl chloride, is generally considered to proceed via a concerted SN2-type mechanism. beilstein-journals.orgmdpi.comrsc.org In this pathway, the nucleophilic solvent molecule attacks the electrophilic sulfur atom, and the chloride leaving group departs simultaneously in a single transition state. beilstein-journals.org This mechanism is supported by several lines of evidence from studies on analogous compounds:

Kinetics: The reactions typically exhibit second-order kinetics, being first order in both the sulfonyl chloride and the nucleophile (the solvent). mdpi.com

Stereochemistry: Reactions at a chiral sulfur center proceed with inversion of configuration, which is characteristic of an SN2 reaction.

Solvent Effects: The rates of solvolysis are sensitive to both the solvent's nucleophilicity and its ionizing power. The Grunwald-Winstein equation is often used to correlate these effects, and the sensitivity parameters (l and m) for various sulfonyl chlorides are consistent with a bimolecular mechanism. beilstein-journals.orgmdpi.com

Activation Parameters: Solvolysis reactions of sulfonyl chlorides are characterized by very negative entropies of activation, which is consistent with a highly ordered, bimolecular transition state. nih.gov

For this compound, the fused ring system introduces steric considerations. While ortho-alkyl groups on a benzene (B151609) ring can surprisingly accelerate SN2 reactions at the sulfonyl sulfur due to ground-state destabilization, the rigid structure of the indane moiety would influence the accessibility of the sulfur center to the incoming nucleophile. mdpi.com The hydrolysis of arenesulfonyl chlorides is consistent with an SN2 mechanism where bond-making and bond-breaking are comparable in the transition state. rsc.org

Table 1: Illustrative Solvent Effects on the Solvolysis of Benzenesulfonyl Chloride at 35.0 °C

SolventSolvent Nucleophilicity (NT)Solvent Ionizing Power (YCl)Rate Constant (k) s⁻¹
100% Ethanol0.37-2.521.93 x 10⁻⁵
90% Ethanol0.39-0.936.77 x 10⁻⁵
80% Ethanol0.41-0.111.69 x 10⁻⁴
50% Ethanol0.371.548.80 x 10⁻⁴
100% Methanol0.17-1.121.15 x 10⁻⁴
80% Methanol0.230.596.30 x 10⁻⁴
97% TFE-3.305.201.48 x 10⁻³
50% TFE-1.953.822.51 x 10⁻³

This table presents representative data for benzenesulfonyl chloride to illustrate the principles of solvent effects on solvolysis rates. TFE = 2,2,2-trifluoroethanol. Data compiled from literature sources. mdpi.com

An alternative to direct substitution is the elimination-addition pathway, which proceeds through a highly reactive sulfene intermediate (RCH=SO₂). nih.gov This mechanism is favored for sulfonyl chlorides that possess an α-hydrogen. In the case of this compound, the sulfonyl group is attached directly to the aromatic ring, which lacks α-hydrogens. Therefore, sulfene formation via the classic base-induced elimination is not a plausible pathway for this specific compound.

This pathway is primarily relevant for alkanesulfonyl chlorides with α-hydrogens, where a base can abstract a proton, leading to the elimination of HCl and the formation of the sulfene. The sulfene then rapidly adds a solvent molecule to yield the same product that would be formed by direct substitution. mdpi.com This mechanism becomes dominant under basic conditions, for example, in the presence of tertiary amines. nih.gov

Mechanistic Aspects of Sulfonamide and Sulfonate Ester Formation

The most common and synthetically valuable reactions of sulfonyl chlorides are with amines and alcohols to produce sulfonamides and sulfonate esters, respectively. nih.gov These transformations are fundamental in the synthesis of pharmaceuticals and other biologically active molecules. nih.govcbijournal.com

The formation of sulfonamides and sulfonate esters from this compound is expected to follow a nucleophilic substitution mechanism, analogous to the SN2 pathway discussed for solvolysis.

Nucleophilicity: The rate of the reaction is highly dependent on the nucleophilicity of the amine or alcohol. More nucleophilic amines (e.g., primary and secondary aliphatic amines) react much faster than less nucleophilic amines (e.g., anilines with electron-withdrawing groups). organic-chemistry.org Similarly, alkoxide ions are much more reactive than neutral alcohols. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the HCl byproduct. youtube.com

Steric Hindrance: Steric bulk on both the nucleophile and the sulfonyl chloride can significantly retard the reaction rate. For this compound, the indane structure adjacent to the sulfonyl group presents a unique steric environment that can influence the approach of the nucleophile. Highly hindered amines, such as di-isopropylamine, will react slower than less hindered amines like diethylamine.

The reaction proceeds via the attack of the nitrogen or oxygen lone pair on the sulfur atom, leading to a tetrahedral intermediate or a concerted transition state, followed by the expulsion of the chloride ion. youtube.comnih.gov

Table 2: Illustrative Relative Reactivity of Amines with a Generic Arenesulfonyl Chloride

AmineClasspKb of Conjugate AcidRelative Rate
AmmoniaPrimary9.24Moderate
MethylaminePrimary10.66Fast
DiethylamineSecondary10.93Very Fast
AnilinePrimary (Aromatic)4.63Slow
PyridineTertiary5.25Very Slow (acts as catalyst)

This table provides a qualitative comparison to illustrate how the basicity and structure of an amine influence its nucleophilicity and expected reaction rate with a sulfonyl chloride. The rates are generalized and can be influenced by specific reaction conditions.

While bases like pyridine are often used stoichiometrically to scavenge HCl, they can also act as nucleophilic catalysts. The mechanism involves the initial formation of a highly reactive sulfonylpyridinium salt. This intermediate is then attacked by the alcohol or amine, which is a more facile process than the reaction with the original sulfonyl chloride.

Certain Lewis acids can also catalyze the sulfonylation of alcohols. organic-chemistry.org For instance, indium(III) triflate has been shown to be an effective catalyst for the formation of both sulfonamides and sulfonate esters from sulfonyl chlorides. organic-chemistry.org

Investigation of Intramolecular Rearrangement and Sulfonyl Migration Phenomena

Reports of sulfonyl group migrations, often described as "unusual" or "unexpected," have appeared in the literature over the past two decades. rsc.org These rearrangements can occur between various atoms (N→C, O→C, C→C) and can proceed through either polar or radical mechanisms, both inter- and intramolecularly. rsc.orgresearchgate.net

For a molecule like this compound, or its derivatives, several types of rearrangements could be envisioned under specific conditions, though they are not common reactions for the sulfonyl chloride itself. More typically, these migrations occur with sulfonamides or sulfonate esters derived from the sulfonyl chloride.

Thia-Fries Rearrangement: Analogous to the Fries rearrangement of aryl esters, aryl sulfonates can undergo rearrangement to form ortho-hydroxyphenyl sulfones. This reaction can be promoted by Lewis acids or photochemically.

Anionic Rearrangements: The ortho-directed lithiation of aromatic N-sulfonyl derivatives can lead to a 1,3-migration of the sulfonyl group from the nitrogen to the adjacent carbon atom. researchgate.net

Radical Migrations: Under radical-generating conditions, sulfonyl groups can participate in cascade reactions involving migration. For example, a sulfonyl radical can add to an alkyne, followed by cyclization and a subsequent 1,4-aryl migration to form complex spirocyclic structures. rsc.org

The specific substitution pattern of this compound, with the sulfonyl group at the 4-position, would dictate the regiochemical outcome of any potential rearrangement. For instance, a Thia-Fries type rearrangement of a corresponding sulfonate ester could potentially lead to sulfone products with substitution at the 5- or 3-positions of the indane ring system, depending on the directing effects and reaction conditions. Mechanistic elucidation for such migrations often involves isotopic labeling, crossover experiments, and computational studies. rsc.org

Synthetic Utility and Applications of 2,3 Dihydro 1h Indene 4 Sulfonyl Chloride in Advanced Organic Synthesis

Versatile Building Block for Complex Molecule Construction

The utility of 2,3-dihydro-1H-indene-4-sulfonyl chloride stems from the electrophilic nature of its sulfur center, making it an excellent substrate for nucleophilic attack. This reactivity allows for its seamless integration into larger, more complex molecules through the formation of stable sulfonamide and sulfonate ester linkages.

The reaction between a sulfonyl chloride and a primary or secondary amine is one of the most reliable and widely used methods for synthesizing sulfonamides. sigmaaldrich.com This transformation is central to the synthetic utility of this compound. The reaction proceeds efficiently, typically in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct. rsc.org

The versatility of this reaction allows for the coupling of the 2,3-dihydro-1H-indene-4-sulfonyl moiety with a vast array of amines, each introducing unique structural and functional properties into the final molecule. This enables the creation of a wide range of sulfonamides with tailored characteristics. For instance, reacting the sulfonyl chloride with aliphatic, aromatic, and heterocyclic amines can systematically modify the steric and electronic properties of the resulting compound.

The general reaction scheme is as follows:

Image of the general reaction of this compound with an amine (R1R2NH) to form a sulfonamide.

Below is a representative table of potential amine coupling partners, illustrating the diversity of sulfonamide scaffolds that can be generated from this single building block.

Amine PartnerChemical NameResulting Sulfonamide ClassPotential Structural Contribution
Primary Amines
AnilineAromatic SulfonamideIntroduces a phenyl group, allowing for further aromatic substitution.
BenzylamineBenzyl-Aryl SulfonamideProvides a flexible linker and aromatic ring.
CyclohexylamineCycloaliphatic SulfonamideAdds a bulky, non-planar cycloalkyl group.
2-AminopyridineHeterocyclic SulfonamideIncorporates a basic nitrogen atom and a heteroaromatic ring.
Secondary Amines
MorpholineMorpholinyl SulfonamideIntroduces a polar, heterocyclic ether moiety.
PiperidinePiperidinyl SulfonamideAdds a saturated, non-planar heterocyclic ring.
N-MethylanilineN-Aryl-N-Alkyl SulfonamideCreates a tertiary sulfonamide with both aromatic and aliphatic character.

This table is illustrative of the potential synthetic scope.

In addition to forming sulfonamides, this compound readily reacts with alcohols and phenols in the presence of a base to yield the corresponding sulfonate esters. This reaction is valuable for two primary reasons. First, the resulting sulfonate group (e.g., indane-4-sulfonate) is an excellent leaving group, comparable to tosylates or mesylates. This transformation effectively "activates" an alcohol, facilitating its participation in subsequent nucleophilic substitution or elimination reactions.

Second, the sulfonate esters themselves can be stable, final products. In medicinal chemistry and materials science, aryl sulfonate esters are incorporated into molecules to modulate properties such as solubility, stability, and binding affinity.

The general reaction for sulfonate ester formation is:

Image of the general reaction of this compound with an alcohol (ROH) to form a sulfonate ester.

The reactivity of the sulfonyl chloride also extends to other nucleophiles, allowing for the synthesis of a variety of sulfonyl derivatives, although reactions with amines and alcohols are the most common.

NucleophileReagent ClassProduct Class
MethanolAliphatic AlcoholAlkyl Sulfonate Ester
PhenolAromatic AlcoholAryl Sulfonate Ester
Water---Sulfonic Acid
Sodium SulfideInorganic SaltThiosulfonate

This table provides representative examples of derivatization reactions.

Role in Scaffold Diversity and Combinatorial Library Generation

Combinatorial chemistry is a powerful strategy in drug discovery for rapidly generating large numbers of structurally related compounds for biological screening. rsc.org The robust and high-yielding nature of sulfonamide bond formation makes sulfonyl chlorides, such as this compound, ideal reagents for this purpose. enamine.net

By using this compound as a constant core structure (the "scaffold"), a combinatorial library can be generated by reacting it with a diverse set of amine building blocks in a parallel format. This approach allows for the systematic exploration of the chemical space around the indane-sulfonamide core. The properties of the library members can be fine-tuned by the choice of amine, which can vary in size, polarity, basicity, and functionality. This method is highly efficient for identifying initial "hit" compounds in a screening campaign and for subsequent lead optimization.

Applications in the Development of Research Probes and Tool Compounds

Research probes and tool compounds are essential for elucidating biological pathways and validating drug targets. ucl.ac.uk The indane-sulfonamide scaffold derived from this compound serves as a valuable template for designing such molecules. The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, and its hydrogen-bonding capabilities often play a crucial role in binding to biological targets like enzymes and receptors.

The rigid indane framework provides a defined three-dimensional orientation for the substituents, which can be critical for achieving high-affinity and selective binding. By synthesizing a focused library of derivatives using this compound, medicinal chemists can systematically investigate structure-activity relationships (SAR). For example, attaching different functional groups via the sulfonamide linkage allows researchers to probe specific interactions within a protein's binding pocket, helping to map out key binding regions and inform the design of more potent and selective therapeutic candidates.

Computational and Theoretical Studies of 2,3 Dihydro 1h Indene 4 Sulfonyl Chloride

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods can map the distribution of electrons and predict sites of reactivity.

DFT calculations on arenesulfonyl chlorides indicate a tetrahedral geometry around the sulfur atom, with the sulfonyl group being highly polarized. The indane moiety, consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, will influence the electronic properties of the sulfonyl chloride group through inductive and resonance effects. A study on 2,3-dihydro-1H-indene and its derivatives using DFT has shown that the skeleton of these molecules is non-planar. researchgate.net

Table 1: Predicted Geometric Parameters for 2,3-Dihydro-1H-indene-4-sulfonyl Chloride (Analogous to Arenesulfonyl Chlorides)

ParameterPredicted Value
S=O Bond Length~1.43 Å
S-Cl Bond Length~2.07 Å
S-C Bond Length~1.77 Å
O=S=O Bond Angle~120°
Cl-S-C Bond Angle~100°

Note: These values are estimations based on typical DFT calculations for arenesulfonyl chlorides.

Analysis of bond properties and charge distribution reveals the polarity of bonds and the partial charges on atoms, which are crucial for predicting nucleophilic and electrophilic sites. In this compound, the sulfur atom of the sulfonyl chloride group is expected to be highly electrophilic due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For arenesulfonyl chlorides, the LUMO is typically centered on the sulfonyl group, particularly on the sulfur atom and the S-Cl bond, making this site susceptible to nucleophilic attack. The HOMO is generally located on the aromatic ring. In a QSAR study of substituted indanone derivatives, the HOMO energy was found to be a significant descriptor of their biological activity. nih.gov A computational study on 2,3-dihydro-1H-indene showed a HOMO-LUMO gap that suggests lower reactivity compared to its more conjugated derivatives. researchgate.net

Table 2: Predicted Electronic Properties of this compound (Analogous to Arenesulfonyl Chlorides and Indane Derivatives)

PropertyPredicted Value/Location
HOMO Energy Relatively high, localized on the indane ring system
LUMO Energy Low, localized on the S-Cl antibonding orbital
HOMO-LUMO Gap Moderate, suggesting reasonable stability
Mulliken Charge on S Highly positive
Mulliken Charge on O Negative
Mulliken Charge on Cl Negative

Note: These are qualitative predictions based on FMO theory and studies of related molecules.

Reaction Mechanism Modeling and Simulation

Computational modeling can elucidate the step-by-step pathways of chemical reactions, including the identification of transition states and intermediates.

For this compound, a key chemical transformation is nucleophilic substitution at the sulfur atom, where the chloride ion is displaced by a nucleophile. DFT calculations on the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that this reaction proceeds via a single transition state consistent with an SN2 mechanism. researchgate.netdntb.gov.uanih.govmdpi.com The transition state involves the incoming nucleophile and the leaving group being simultaneously associated with the sulfur atom in a trigonal bipyramidal geometry.

The energy barrier for this transition state determines the reaction rate. Substituents on the aromatic ring can influence the stability of the transition state and thus affect the reaction kinetics. For instance, electron-withdrawing groups on the indane ring would be expected to stabilize the electron-rich transition state, thereby accelerating the reaction.

The solvent plays a crucial role in the kinetics and thermodynamics of reactions in solution. Computational models can simulate the effect of the solvent, either implicitly as a continuous medium or explicitly by including individual solvent molecules. For the solvolysis of arenesulfonyl chlorides, a concerted SN2 mechanism is generally proposed, and the reaction rates are sensitive to both the solvent's nucleophilicity and its ionizing power. nih.govresearchgate.net Computational studies can quantify these solvent effects on the stability of reactants, transition states, and products.

Catalysts can alter reaction mechanisms by providing lower energy pathways. For sulfonyl chloride reactions, both acid and base catalysis can be important. Computational modeling can investigate the interactions between the sulfonyl chloride, the catalyst, and other reactants to elucidate the catalytic cycle and identify the rate-determining step.

Structure-Reactivity Relationship Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. These models are valuable in medicinal chemistry and materials science for designing new molecules with desired properties.

For derivatives of this compound, QSAR models could be developed to predict their reactivity or biological activity based on various molecular descriptors. These descriptors can be calculated computationally and include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic parameters.

QSAR analyses of substituted indanone derivatives have successfully correlated their acetylcholinesterase inhibitory activity with descriptors such as the dipole moment and HOMO energy. nih.gov Similarly, QSAR studies on sulfonamide derivatives have been used to understand their structure-activity relationships for various biological targets. nih.gov For a series of this compound derivatives, a QSAR model might look like:

log(Reactivity) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the descriptors could be electronic properties of the substituent on the indane ring, steric parameters, or other calculated molecular properties. Such models can guide the synthesis of new derivatives with enhanced reactivity or specific biological activities.

Table 3: Common Descriptors Used in QSAR Modeling of Indane and Sulfonamide Derivatives

Descriptor TypeExamples
Electronic HOMO/LUMO energies, Dipole moment, Partial atomic charges
Steric/Topological Molecular weight, Molar refractivity, Surface area, Volume
Hydrophobic LogP (Partition coefficient)

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Methods for Selective Functionalization

The indane core, being a common motif in pharmaceuticals and natural products, presents a key target for selective functionalization. nih.gov Emerging research is heavily focused on transition-metal-catalyzed C-H bond activation, which offers a direct and atom-economical way to modify the molecule's scaffold. rsc.org This approach circumvents the need for pre-functionalized starting materials, which is often a limitation in traditional synthesis. rsc.orgmdpi.com

Recent advancements have highlighted the use of various transition metals like rhodium (Rh), ruthenium (Ru), and palladium (Pd) to achieve high regioselectivity in C-H functionalization. rsc.orgmdpi.commdpi.com For a molecule like 2,3-dihydro-1H-indene-4-sulfonyl chloride, this opens up possibilities for late-stage diversification. Catalytic systems are being designed to selectively target specific C-H bonds on both the aromatic and aliphatic portions of the indane ring. The sulfonyl chloride group itself can act as a directing group, guiding the catalyst to functionalize specific positions, or new directing groups can be temporarily installed to achieve desired selectivity. rsc.orgdmaiti.com

Key research directions include:

Ligand Development: Fine-tuning of ligands for the metal catalyst is crucial for controlling reactivity and selectivity. rsc.org

Distal C-H Functionalization: While ortho-functionalization is well-established, new strategies are being developed to selectively modify more distant meta- and para-positions on the aromatic ring. dmaiti.com

Asymmetric Catalysis: The development of enantioselective C-H functionalization methods is a major goal, allowing for the synthesis of chiral indane derivatives, which is of high importance in medicinal chemistry. nih.gov

Interactive Table: Transition-Metal Catalysts in C-H Functionalization

Catalyst System Targeted Bond Potential Application for Indane Scaffolds Reference
Rh(III)/Cu(II) Aromatic C-H Annulation reactions to build complex fused-ring systems. mdpi.com
Ruthenium(II) Aromatic C-H Direct arylation, alkenylation, and alkylation of the benzene (B151609) ring. mdpi.com

Green Chemistry Approaches for Synthesis and Transformations

Traditional methods for synthesizing sulfonyl chlorides and their derivatives often rely on harsh reagents and volatile organic solvents, posing environmental and safety concerns. organic-chemistry.orgrsc.org The future of synthesizing and using this compound is increasingly tied to the principles of green chemistry.

A significant area of development is the replacement of hazardous reagents like thionyl chloride and chlorosulfonic acid. rsc.org Novel methods for the synthesis of sulfonyl chlorides are emerging that utilize safer and more environmentally friendly reagents. organic-chemistry.orgorganic-chemistry.org These include:

Oxidative Chlorination: Using combinations like N-chlorosuccinimide (NCS) or sodium chlorite (B76162) (NaClO2) to convert thiols or their derivatives into sulfonyl chlorides under mild conditions. organic-chemistry.orgorganic-chemistry.org

Aerobic, Metal-Free Oxidation: Systems using oxygen as the terminal oxidant in the presence of catalysts like ammonium (B1175870) nitrate (B79036) offer an environmentally benign route from thiols to sulfonyl chlorides. rsc.org

Aqueous Synthesis: The use of water as a solvent is a key goal in green chemistry. rsc.orgmdpi.com Methods are being developed to perform sulfonylation reactions, such as the synthesis of sulfonamides from sulfonyl chlorides and amines, in aqueous media, often using a simple base like sodium carbonate as an acid scavenger. mdpi.comsci-hub.se This eliminates the need for organic solvents and simplifies product isolation. mdpi.com

Interactive Table: Green Synthesis Strategies for Sulfonyl Derivatives

Green Approach Reagents/Conditions Advantages Reference
NCS Chlorosulfonation N-Chlorosuccinimide, S-alkylisothiourea salts Avoids toxic chlorine gas, byproduct can be recycled. organic-chemistry.org
NaClO2-Mediated Oxidation Sodium chlorite, HCl Safe, worker-friendly, high yields. organic-chemistry.org
Metal-Free Aerobic Oxidation Ammonium nitrate, O2 Environmentally benign, avoids heavy metal waste. rsc.org
Oxyhalogenation in Water Oxone, KCl/KBr, Water Uses water as solvent, mild conditions, rapid reactions. rsc.org

Exploration of New Reactivity Modes and Applications in Material Science

Beyond its role as a synthetic intermediate, the sulfonyl chloride group offers unique reactivity that is being explored for applications in material science. The ability of the -SO2Cl group to react with a wide range of nucleophiles makes it an excellent anchor for functionalizing materials.

One promising area is the postsynthetic modification of Metal-Organic Frameworks (MOFs) . MOFs are porous materials with applications in gas storage, separation, and catalysis. rsc.org By incorporating linkers with amino or sulfonic acid groups, sulfonyl chlorides like this compound can be used to introduce new functionalities. For example, reacting an amino-functionalized MOF with a sulfonyl chloride creates a sulfonamide linkage, altering the chemical and physical properties of the MOF's pores. rsc.org This can enhance properties like hydrogen-bond strength and stability. rsc.org

Furthermore, the reactivity of aryl sulfonyl chlorides is being harnessed in other areas of materials chemistry:

Polymer Synthesis: The sulfonyl group can be incorporated into polymer backbones or used to functionalize existing polymers, imparting specific properties.

Surface Modification: Sulfonyl chlorides can be used to covalently attach molecules to surfaces, creating functionalized materials for sensors or chromatography.

Electrolyte Components: Aryl sulfonyl fluorides, close relatives of sulfonyl chlorides, have shown promise as components in advanced electrolytes for high-voltage lithium-metal batteries, suggesting potential avenues for related chloride compounds. nih.gov

The desulfinative cross-coupling reactions of sulfonyl chlorides, where the SO2Cl group acts as a source of an aryl group, also represent a novel mode of reactivity. nih.govresearchgate.net This allows the indane moiety to be coupled with other molecules, which could be used to construct novel conjugated materials for electronic applications.

Q & A

Q. What safety protocols are critical when handling this compound in large-scale reactions?

  • Methodological Answer :
  • Ventilation : Use fume hoods with ≥100 fpm airflow to prevent inhalation of HCl vapors.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and splash goggles.
  • Waste Management : Neutralize residual sulfonyl chloride with aqueous NaHCO3_3 before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.